Hanishin

Description

Structure

3D Structure

Properties

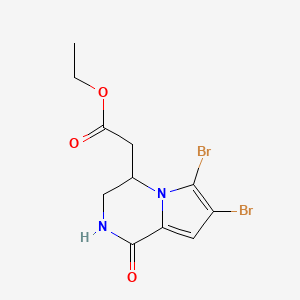

Molecular Formula |

C11H12Br2N2O3 |

|---|---|

Molecular Weight |

380.03 g/mol |

IUPAC Name |

ethyl 2-(6,7-dibromo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetate |

InChI |

InChI=1S/C11H12Br2N2O3/c1-2-18-9(16)3-6-5-14-11(17)8-4-7(12)10(13)15(6)8/h4,6H,2-3,5H2,1H3,(H,14,17) |

InChI Key |

ZUYPAYZEOBAJDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CNC(=O)C2=CC(=C(N12)Br)Br |

Synonyms |

hanishin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Hanishin

Advanced Spectroscopic Techniques for Structural Determination

The initial elucidation of the planar structure of Hanishin, like many complex natural products, relied heavily on the application of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, atom connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the molecular puzzle of this compound. researchgate.netresearchgate.net A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to establish the precise connectivity of protons and carbons within the molecule.

1D NMR experiments, including ¹H and ¹³C NMR, provided the initial inventory of the hydrogen and carbon environments. The chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum gave clues about the types of protons (aromatic, aliphatic, etc.) and their neighboring atoms.

2D NMR techniques were then used to connect these individual pieces. Correlation Spectroscopy (COSY) experiments revealed proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecule, such as the ethyl acetate (B1210297) side chain and the protons on the pyrrolopyrazine core. uni-duesseldorf.de Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identified longer-range (2-3 bond) correlations between protons and carbons. researchgate.net These HMBC correlations were crucial for connecting the various fragments, such as linking the ethyl acetate moiety to the core heterocyclic structure. Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about the spatial proximity of protons, which was vital for both structural confirmation and later conformational analysis. researchgate.net

Table 1: ¹H and ¹³C NMR Data for (-)-longamide B ethyl ester (this compound) in DMSO-d6 uni-duesseldorf.de

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 2 | - | 114.7 |

| 3 | 6.84 (1H, s) | 100.8 |

| 4 | - | 120.7 |

| 5 | - | 105.7 |

| 6 | - | 160.0 |

| 7 | 7.86 (1H, d, J=5.1) | - |

| 8A | 3.80 (1H, dd, J=3.8, 13.3) | 43.1 |

| 8B | 3.37 (1H, dd, J=5.4, 13.3) | |

| 9 | 4.64 (1H, m) | 54.0 |

| 10A | 2.71 (1H, dd, J=10.8, 16.1) | 35.5 |

| 10B | 2.50 (1H, dd, J=5.1, 16.1) | |

| 11 | - | 169.9 |

| 12 | 4.04 (2H, q, J=7.1) | 59.6 |

Data interpreted from literature reported for (-)-longamide B ethyl ester, an identified synonym for this compound.

High-Resolution Mass Spectrometry (HR-MS) was instrumental in establishing the exact elemental composition of this compound. researchgate.netresearchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of a unique molecular formula. For this compound, HR-MS analysis yielded the molecular formula C12H12Br2N2O3. ontosight.ai The presence of two bromine atoms was further corroborated by the characteristic isotopic pattern in the mass spectrum, where the relative intensity of the [M+H]+, [M+H+2]+, and [M+H+4]+ peaks appears in an approximate 1:2:1 ratio, consistent with the natural abundance of the 79Br and 81Br isotopes. uni-duesseldorf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

Establishment of Absolute Stereochemistry

While spectroscopic methods define the connectivity of a molecule, they often cannot determine its absolute stereochemistry—the precise three-dimensional arrangement of its atoms at a chiral center. The absolute configuration of the single stereocenter in this compound was definitively established as (S) through enantioselective total synthesis. sigmaaldrich.comacs.orgscilit.com

Researchers successfully synthesized the (S)-enantiomer of this compound starting from the readily available chiral building block, l-aspartic acid β-methyl ester. acs.orgcapes.gov.br The optical rotation of the synthetic (S)-Hanishin was measured to be [α]D = -4.3 (c 1, MeOH). acs.org This value was in agreement with that of the naturally isolated compound, confirming that natural this compound possesses the (S) configuration. Further studies have also demonstrated the resolution of racemic this compound into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC). researchgate.net

Conformational Analysis and Pyrrolopyrazine Core Geometry

The structure of this compound is built upon a dihydropyrrolo[1,2-a]pyrazin-1-one core. ontosight.aimdpi.com This fused bicyclic system is not planar and its specific, conformationally restrained geometry is a key feature of the molecule. The pyrrolopyrazine framework is considered a "privileged scaffold" in medicinal chemistry, as its rigid structure can present substituents in well-defined vectors, facilitating specific interactions with biological targets. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies of Hanishin

Total Synthesis Methodologies for Hanishin

Several distinct methodologies have been successfully employed to achieve the total synthesis of this compound. These approaches often build a core pyrrolopiperazinone scaffold, which is then elaborated to the final natural product.

One notable strategy involves the construction of the key piperazinone ring from a 1,2-cyclic sulfamidate and methyl 2-pyrrolecarboxylate. thieme-connect.com This method provides an efficient pathway to the central pyrrolopiperazinone core. thieme-connect.com Another approach begins with inexpensive, commercially available DL-aspartic acid dimethyl ester to efficiently synthesize racemic (±)-Hanishin, along with related alkaloids Longamide B and Longamide B methyl ester. nih.govresearchgate.net

These varied approaches highlight the flexibility chemists have in constructing the this compound skeleton, with the choice of method often depending on the desired stereochemical outcome and the availability of starting materials.

Asymmetric Synthesis Approaches to this compound Enantiomers

Asymmetric synthesis, which favors the formation of a specific enantiomer, is critical in medicinal chemistry as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org For this compound, enantioselective syntheses have been developed to produce specific stereoisomers, allowing for the definitive assignment of the absolute configuration of the naturally occurring compound. acs.orgchim.it These approaches can be broadly categorized into methods using enantioselective catalysis and those starting from chiral precursors.

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.org A prominent example in the synthesis of this compound and related alkaloids is the Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA). stanford.edunih.gov In this approach, pyrroles bearing electron-withdrawing groups have been shown to be effective nucleophiles in reactions with vinyl aziridines. stanford.edu This reaction proceeds with high levels of regio-, chemo-, and enantioselectivity to produce the branched N-alkylated products that are key intermediates for the synthesis of bromopyrrole alkaloids, including this compound, Longamide B, and Longamide B methyl ester. stanford.edunih.gov

Beyond palladium, other transition metals have been used. For instance, an Iridium(I) complex with a chiral N-heterocyclic carbene ligand has been used to catalyze the intramolecular aminoallylation of acylpyrroles, yielding vinyl-substituted pyrrolopyrazinones with high enantiomeric excess. mdpi.com The resulting (S)-isomer serves as a valuable starting material for the total synthesis of this compound analogues. mdpi.com

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials. For this compound, the first enantiopure synthesis of its (S)-(-) enantiomer was achieved starting from the commercially available L-aspartic acid β-methyl ester. acs.org This precursor introduces the key stereogenic center early in the synthetic sequence. acs.org

The synthesis begins by condensing L-aspartic acid β-methyl ester with tetrahydro-2,5-dimethoxyfuran to construct the pyrrole (B145914) ring. acs.org A series of transformations follows, including protection of the alcohol, trichloroacetylation of the pyrrole ring, and conversion to a methyl ester. acs.org Subsequent deprotection and cyclization via heating in toluene (B28343) under reflux affords the core (4S)-4-(2-methoxy-ethyl)-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one structure. acs.org This intermediate is then carried forward to complete the synthesis of (S)-(-)-Hanishin. acs.org This pathway not only provided access to the enantiopure compound but also definitively established the absolute S configuration for the levorotary enantiomers of this compound and related alkaloids. acs.orgchim.it

| Approach | Key Reaction / Precursor | Catalyst / Reagent | Significance | Reference |

|---|---|---|---|---|

| Enantioselective Catalysis | Asymmetric Allylic Alkylation (AAA) of pyrroles with vinyl aziridines | Palladium (Pd) complexes with chiral ligands | Provides high enantioselectivity for key N-alkylated intermediates. | stanford.edu, nih.gov |

| Enantioselective Catalysis | Intramolecular aminoallylation of acylpyrroles | Iridium (Ir) complexes with chiral N-heterocyclic carbene ligands | Yields vinyl-substituted pyrrolopyrazinones with high enantiomeric excess. | mdpi.com |

| Chiral Pool Synthesis | Stereocontrolled pathway from a chiral precursor | L-Aspartic Acid β-Methyl Ester | Establishes the absolute (S) configuration of (-)-Hanishin. | acs.org, researchgate.net |

Enantioselective Catalysis in this compound Synthesis (e.g., Palladium-catalyzed allylic alkylation)

Synthetic Preparation of this compound Derivatives and Analogues

The development of synthetic routes for this compound has also facilitated the preparation of various derivatives and analogues. These related compounds are valuable for structure-activity relationship (SAR) studies, which can help identify the key structural features responsible for biological activity and potentially lead to the development of novel therapeutic agents. nih.govresearchgate.net

Longamide B methyl ester is a naturally occurring alkaloid closely related to this compound. thieme-connect.com Its synthesis is often integrated into the synthetic sequences for this compound and Longamide B. thieme-connect.comnih.gov For instance, in racemic syntheses starting from DL-aspartic acid dimethyl ester, all three alkaloids can be produced from common intermediates. nih.govresearchgate.net

In other routes, Longamide B methyl ester has been prepared from Longamide B by treatment with diazomethane (B1218177) in diethyl ether. acs.org An alternative strategy involves a Horner-Wadsworth-Emmons olefination reaction that initially forms an acrylate (B77674) intermediate, which then undergoes an intramolecular hetero-Michael addition to yield Longamide B methyl ester. chim.it The enantiopure (S)-(-)-Longamide B methyl ester was also synthesized as part of the chiral pool approach starting from L-aspartic acid β-methyl ester, which helped establish its absolute configuration. acs.org

The synthetic methodologies established for this compound are broadly applicable to a range of other pyrrole-containing alkaloids. chim.it The pyrrole framework is a common motif in many biologically active marine natural products. chim.itmdpi.com Synthetic efforts have produced a series of non-naturally occurring analogues of this compound and Longamide B. nih.govresearchgate.net For example, a series of analogues were synthesized from DL-aspartic acid dimethyl ester and evaluated for their cytotoxic activities. nih.govresearchgate.net These studies provide valuable information for the structural modification of these alkaloids to develop novel agents. nih.govresearchgate.net The versatility of the synthetic platforms also allows for the construction of related structures such as cyclooroidin (B1254222) analogues, demonstrating the power of these chemical strategies to access a diverse library of pyrrole-containing compounds. mdpi.com

Biosynthetic Pathways and Precursors of Hanishin

Proposed Biosynthetic Origins from Marine Natural Products

The biosynthesis of Hanishin is believed to be intricately linked with that of other pyrrole (B145914) alkaloids, particularly Longamide B. Research indicates that this compound is the ethyl ester corresponding to the carboxylic acid, Longamide B. chim.it Synthetic studies have demonstrated that this compound can be produced directly from Longamide B via esterification with ethanol (B145695) in the presence of an acid. chim.it This straightforward conversion strongly suggests that Longamide B is the immediate natural precursor to this compound.

The pyrrole-imidazole alkaloids are a large family of natural products, and it is hypothesized that many of them originate from common precursors and pathways. nih.govsemanticscholar.org One prominent hypothesis suggests that many of these complex molecules, including the precursors to this compound, derive from foundational molecules like oroidin (B1234803) and clathrodin. nih.gov this compound, which lacks the imidazole (B134444) moiety of the core P-2-AI alkaloids, is considered a potential "shunt metabolite". nih.gov This suggests it may be formed from an intermediate that has diverged from the main biosynthetic pathway leading to more complex alkaloids like palau'amine. nih.gov

The biosynthesis of these alkaloids is thought to begin with basic building blocks such as proline or ornithine, which form the pyrrole-2-carboxylic acid moiety. nih.gov Simple pyrroles may act as the initial precursors that are subsequently elaborated into the diverse range of pyrrole alkaloids observed in nature. rsc.org

Theoretical Frameworks for Enzymatic Biotransformations in this compound Formation

While the specific enzymes responsible for this compound's biosynthesis have not been isolated and characterized, theoretical frameworks based on bio-inspired synthesis and known enzymatic reactions in marine sponges offer insight into its formation.

A key proposed step in the formation of the dihydropyrrolo[1,2-a]pyrazinone core, which is central to this compound and Longamide B, involves an acid-catalyzed cascade reaction. mdpi.com It is hypothesized that an "appropriate enzyme" facilitates the protonation of a linear precursor, creating a reactive iminium salt. mdpi.com This intermediate then undergoes an intramolecular cyclization to form the bicyclic scaffold of these alkaloids. mdpi.com This type of bio-inspired cascade has been successfully utilized in the total synthesis of related natural products. mdpi.com

The dibromo-pyrrole motif is a characteristic feature of this compound and many related alkaloids. The enzymatic machinery responsible for this is believed to involve haloperoxidase enzymes. nih.govsemanticscholar.org These enzymes, which are common in marine organisms, utilize a metal cofactor (like vanadium or heme iron) and hydrogen peroxide to generate an electrophilic halogen species that brominates electron-rich substrates such as the pyrrole ring. nih.govsemanticscholar.org This enzymatic halogenation would occur on a precursor molecule early in the biosynthetic pathway.

Furthermore, it is theorized that enzymes capable of governing tautomeric equilibria through proton exchange play a crucial role in directing the cyclization and diversification of the linear precursors into the wide array of observed pyrrole-imidazole alkaloids. semanticscholar.org The presence of this compound as a semiracemic mixture in its natural source suggests that the final steps of its formation, or the cyclization itself, might be either non-enzymatic or catalyzed by an enzyme with low stereospecificity. chim.it

Preclinical Biological Activities and Molecular Interactions of Hanishin

Antiproliferative Activities in Established Cell Lines (In Vitro Studies)

The evaluation of a novel compound's antiproliferative activity against a panel of established cancer cell lines is a fundamental step in preclinical research. This process typically involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation.

Table 1: Hypothetical Antiproliferative Activity of Hanishin in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HCT-116 | Colorectal Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| P388 | Murine Leukemia | Data not available |

Note: This table is for illustrative purposes only. The IC50 values for this compound are not currently available in the public domain.

Enzyme Modulatory Effects (e.g., Protein Kinase Inhibitory Activities)

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, investigating the ability of a compound to modulate the activity of specific enzymes, such as protein kinases, is a key area of preclinical research.

There is no specific information available regarding the protein kinase inhibitory activities of this compound. However, many marine alkaloids have been identified as potent inhibitors of various protein kinases. mdpi.comnih.govmdpi.comnih.govscholaris.ca These compounds can target kinases involved in cell cycle progression, signal transduction, and apoptosis. The identification of specific kinase targets and the determination of their inhibitory constants (e.g., IC50 or Ki values) are essential for elucidating the mechanism of action.

Table 2: Potential Protein Kinase Targets for this compound

| Protein Kinase Target | Function | IC50 (µM) |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation | Data not available |

| Protein Kinase C (PKC) | Signal transduction | Data not available |

| Glycogen Synthase Kinase-3 (GSK-3) | Multiple cellular processes | Data not available |

| Mitogen-Activated Protein Kinases (MAPKs) | Signal transduction | Data not available |

Note: This table is for illustrative purposes only. The protein kinase inhibitory data for this compound are not currently available in the public domain.

Antimicrobial Activities (In Vitro/Preclinical Studies)

The discovery of new antimicrobial agents is a global health priority. Marine natural products are a rich source of compounds with potent antimicrobial properties. In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Specific data on the antimicrobial activity of this compound, including MIC values against various bacterial and fungal strains, are not available in the reviewed literature. However, other C9 alkaloids and related marine compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govsemanticscholar.orgplos.orglongdom.orgmdpi.com

Table 3: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

Note: This table is for illustrative purposes only. The MIC values for this compound are not currently available in the public domain.

Investigation of Molecular Targets and Intracellular Signaling Pathway Modulation

Understanding how a compound interacts with molecular targets and modulates signaling pathways is crucial for its development as a therapeutic agent. This involves identifying the specific biomolecules it binds to and the downstream effects on cellular processes.

Identification of Biomolecular Interaction Partners

Identifying the direct binding partners of a compound is a key step in elucidating its mechanism of action. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling are often employed for this purpose. capes.gov.brkeio.ac.jpacs.orgnih.gov

There is no information available regarding the specific biomolecular interaction partners of this compound. For a novel compound, research would focus on identifying protein or nucleic acid partners that could explain its observed biological activities.

Modulation of Cellular Biochemical and Metabolic Pathways

Bioactive compounds can exert their effects by altering various cellular biochemical and metabolic pathways. This can include pathways involved in energy production, biosynthesis of macromolecules, and cellular signaling cascades. dntb.gov.uaksmcb.or.krresearchgate.netnih.govmdpi.comfrontiersin.org

The effects of this compound on cellular biochemical and metabolic pathways have not been reported. Investigating these aspects would provide a more comprehensive understanding of its cellular effects and potential therapeutic applications. For instance, studies might explore its impact on glycolysis, the citric acid cycle, or lipid metabolism.

Structure Activity Relationship Sar Studies of Hanishin and Analogues

Correlation Between Specific Structural Motifs and Observed Biological Potency

SAR studies on Hanishin and its synthetic analogues aim to identify which parts of the molecule are essential for its cytotoxic activity and how modifications to these structural motifs influence potency. This compound, along with related marine alkaloids like longamide B and longamide B methyl ester, and a series of non-naturally occurring analogues, have been synthesized to facilitate these investigations. researchgate.netresearchgate.netnih.gov

Evaluation of the cytotoxicities of these natural products and their analogues against cancer cell lines such as A549 and PC3 has been reported. researchgate.netresearchgate.netnih.gov For instance, in one study, analogue 15 was found to exhibit comparable cytotoxic activity to the natural product (±)-hanishin (3) against these cell lines. researchgate.netresearchgate.netnih.gov While the specific structural differences between analogue 15 and this compound are not detailed in the available snippets, this finding highlights that certain structural modifications are tolerated and can maintain or approach the potency of the parent compound. Conversely, other modifications would be expected to lead to a decrease or loss of activity, thereby mapping the key structural requirements for biological effect.

Influence of Stereochemical Configuration on Activity Profiles

The stereochemical configuration of a molecule can significantly impact its interaction with biological targets and, consequently, its activity. The synthesis of enantiomerically pure compounds is a critical aspect of SAR studies to understand the role of stereochemistry. The synthesis of the S-enantiomers of this compound, longamide B, and longamide B methyl ester, along with the establishment of their absolute stereochemistry, has been reported. researchgate.netacs.orgscilit.com

While the synthesis of individual enantiomers of this compound has been achieved, the available information does not provide explicit data directly comparing the cytotoxic activity profiles of the isolated enantiomers of this compound. Studies on other compound classes have shown varying degrees of stereospecificity in biological activity; for example, in some cases, enantiomers have shown similar activity magnitudes tci-thaijo.org, while in others, significant differences are observed. For this compound, the synthesis of enantiomers lays the groundwork for detailed investigations into whether one enantiomer is significantly more potent or selective than the other, or if the biological activity resides primarily in one specific stereoisomer. Such studies would involve evaluating the cytotoxic activity of each pure enantiomer across a range of concentrations and cell lines to determine if there is a notable stereochemical preference for activity.

Rational Design Principles for this compound Analogues based on SAR Data

The insights gained from SAR studies provide the foundation for the rational design of new this compound analogues with potentially improved biological properties. By identifying the structural motifs crucial for cytotoxic activity (Section 6.1) and understanding the influence of stereochemistry (Section 6.2), researchers can design targeted modifications to enhance potency, improve selectivity towards specific cancer cell types, or modulate other pharmacokinetic properties.

Rational design principles based on this compound SAR data would involve:

Identifying Key Pharmacophores: Pinpointing the minimal structural features of this compound necessary for interaction with its biological target(s) based on the activity of various analogues.

Optimizing Substituents: Systematically varying substituents on the this compound core or its side chains to explore the impact of electronic, steric, and lipophilic properties on activity. For instance, if modifications to the pyrrole (B145914) ring or the ester group in this compound (which is reported as longamide B ethyl ester researchgate.net) were made in the synthesized analogues, the resulting activity data would guide future modifications in those regions.

Exploiting Stereochemistry: If studies comparing the enantiomers of this compound reveal that one stereoisomer is more active, future analogue design would focus on synthesizing compounds with that specific stereochemical configuration.

Incorporating Favorable Properties: Designing analogues that retain the desired cytotoxic activity while potentially addressing other factors relevant to drug development, such as metabolic stability or solubility, based on the observed effects of structural changes.

The stated goal of further structural modification of these alkaloids to develop novel antitumor agents researchgate.netresearchgate.netnih.gov is a direct application of rational design principles guided by SAR data. By understanding which modifications are tolerated or beneficial for cytotoxic activity, researchers can synthesize new compounds with a higher probability of possessing desired therapeutic characteristics.

Advanced Analytical Methodologies in Hanishin Research

Chromatographic Separation and Purification Techniques for Complex Mixtures (e.g., Chiral High-Performance Liquid Chromatography for Enantiomer Resolution)

Chromatography plays a crucial role in the isolation and purification of natural products from complex extracts. Various chromatographic techniques are employed, depending on the properties of the target compound and the nature of the mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for both analytical separation and preparative purification. Reversed-phase chromatography (RPC), a type of HPLC, is particularly powerful for the purification, separation, and analysis of biological molecules, including metabolites researchgate.net. It is also used in the separation and purification of intermediates and final products in chemical synthesis processes researchgate.net.

For compounds that exist as enantiomers, such as Hanishin which has been synthesized in enantiopure forms sigmaaldrich.comctdbase.org, chiral HPLC is essential for their resolution. Chiral separation methods, including HPLC using a chiral stationary phase, are important for separating enantiomers ontosight.ai. Supercritical Fluid Chromatography (SFC) is another technique increasingly used for chiral separation due to its environmental friendliness, high efficiency, and large sample throughput ontosight.ai. While preparative HPLC has been a common purification technique for many years, particularly for non-chiral purifications, SFC offers advantages in terms of solvent usage and efficiency ontosight.ai.

Large-scale chromatography techniques, such as reversed-phase and ion exchange chromatography, are also utilized for purifying larger quantities of compounds, although these are often discussed in the context of peptides and proteins. The optimization of chromatographic conditions, including mobile phase composition, pH, flow rate, and elution gradients, is critical for achieving efficient separation and high purity researchgate.net.

High-Throughput Screening and Computational Dereplication for Metabolite Structural Elucidation

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of chemicals for specific biological activities. This approach, initially developed in the pharmaceutical industry, helps identify compounds that may modulate biological pathways. When dealing with complex natural product extracts, HTS can be coupled with analytical techniques to identify active compounds within the mixture.

Computational dereplication is a vital step in natural product research to quickly identify known compounds and prioritize the isolation of novel ones. This involves using analytical data, such as mass spectrometry (MS) data, and comparing it against databases of known compounds ontosight.ai. Dereplication workflows often integrate techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and utilize computational tools and databases for rapid identification ontosight.ai. Structural dereplication of MS data can be performed using manual annotation or software tools ontosight.ai.

Recent advancements include the use of artificial intelligence tools that utilize data from fast NMR experiments, such as 1H-13C HSQC spectra, for effective structural identification and high-throughput structural dereplication of natural products. This approach can significantly reduce the time and effort required for identifying known compounds, allowing researchers to focus on novel structures.

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Nanomole-scale NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the connectivity and three-dimensional arrangement of atoms. In natural product research, NMR is often the gold standard for determining the complete structure of isolated compounds.

Advanced NMR techniques have significantly enhanced the ability to analyze limited sample quantities. Nanomole-scale NMR, enabled by technological advancements such as cryogenic probes and low-volume probes, allows for the full characterization of natural products available only in sub-milligram amounts. Cryogenically cooled probes increase the sensitivity of NMR spectrometers, enabling the detection of nanomole quantities of materials. Microcryoprobes and flow-cell NMR spectrometers are also utilized for analyzing small-volume samples.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. 1D 1H NMR provides an overview of the main compounds in a sample, while 2D NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation information for assigning signals and determining the molecular structure. Quantitative NMR (qNMR) can also be used for the simultaneous selective recognition and quantitative determination of metabolites in complex biological matrices. LC-NMR, which couples the separation power of liquid chromatography with the structural elucidation capability of NMR, is a powerful tool for the online identification of compounds in complex mixtures without the need for prior isolation. Different LC-NMR operational modes exist, and technological improvements, including the use of cryogenic probes and microprobes, have enhanced its sensitivity.

Computational Chemistry and Mechanistic Studies in this compound Research

Computational chemistry plays an increasingly important role in natural product research, complementing experimental data for structural elucidation and providing insights into reaction mechanisms and molecular properties. Computational methods can be used to address mechanistic questions in organic reactions and elucidate reaction pathways. The combination of computational chemistry with experimental techniques, such as mass spectrometry, has proven powerful for exploring reaction mechanisms.

In the context of natural products, computational chemistry can assist in predicting spectroscopic data, such as NMR shifts, to aid in structure confirmation or differentiation between possible isomers. Density functional theory (DFT) is a common computational method used to study reaction mechanisms and the thermodynamic and kinetic aspects of reactions.

Computational approaches are also integrated into high-throughput screening and drug discovery workflows. In silico screening methods allow for the rapid evaluation of large virtual libraries of compounds based on their predicted interactions with biological targets, which can help prioritize compounds for experimental testing. Molecular modeling simulations enable the 3D visualization of interactions between compounds and target proteins and can be used for lead optimization. While the direct application of these specific computational studies to this compound's mechanism of action is not detailed in the provided snippets, these methodologies are broadly applicable to understanding the behavior and potential activities of natural products.

Emerging Research Perspectives and Future Trajectories for Hanishin

Exploration of Novel Marine Biotic Sources for Hanishin and Related Compounds

Marine environments represent a vast and largely untapped reservoir for novel, biologically active natural products. This compound was initially isolated from the marine sponge Acanthella carteri found in the Hanish Islands scribd.com. It has also been found as its methyl ester form in the marine sponge Agelas ceylonica collected off the coast of India researchgate.net. Sponges, particularly those belonging to the genus Agelas, are recognized as significant sources of pyrrole-2-carboxamides, including brominated derivatives related to this compound chim.it. The marine sponge genus Agelas is known to contain a rich diversity of natural products with potential biological properties researchgate.net.

The ongoing exploration for novel marine biotic sources extends beyond the initial discoveries. The marine environment, with its unique physical and chemical conditions, yields molecules with structural features often not present in terrestrial natural products researchgate.net. Researchers continue to investigate various marine organisms, including sponges, soft corals, and algae, for novel bioactive compounds researchgate.net. The progress in collection techniques, from shallow to deep waters, has led to the derivation of approximately 5000 novel compounds from marine samples in recent times dokumen.pub. The application of techniques like LC-MS based metabolomics is proving valuable in exploring the chemical diversity within marine sponges, aiding in the identification of known and potentially new metabolites, such as Longamide B methyl ester (syn: this compound methyl ester) in Agelas oroides tandfonline.comresearchgate.netnih.gov. This suggests that metabolomic profiling can help uncover the presence of this compound or closely related compounds in other marine species researchgate.netnih.gov.

Development of Novel Chemoenzymatic and Biosynthetic Synthetic Routes

Understanding and developing synthetic routes for natural products like this compound are crucial for providing sufficient material for further research and potential development. This compound, along with related compounds such as Longamide B and Longamide B methyl ester, embodies a pyrroloketopiperazine core researchgate.net. The biosynthesis of this compound or Longamide B has been described as potentially involving the protonation of a precursor molecule by an enzyme encyclopedia.pubmdpi.com. This highlights the potential for exploring enzyme-catalyzed steps in synthetic strategies.

Synthetic approaches towards the pyrrolopyrazinone scaffold, which is the core structure of this compound, have been explored. Methods include the fusion of a pyrazinone to a pyrrole (B145914), often starting from 1H-pyrrole-2-carboxamide derivatives encyclopedia.pubmdpi.com. Examples include base-catalyzed cyclization reactions encyclopedia.pubmdpi.com. The synthesis of the S-enantiomers of this compound, Longamide B, and Longamide B methyl ester has been achieved starting from L-Aspartic acid β-methyl ester, which helped in establishing their absolute stereochemistry acs.org. While general chemoenzymatic synthesis approaches are being developed for various compounds rsc.orgnih.gov, specific detailed chemoenzymatic routes solely focused on this compound are not extensively reported in the provided information, although the proposed enzymatic step in its biosynthesis suggests this is a promising area for future development encyclopedia.pubmdpi.com.

Deeper Elucidation of this compound's Fundamental Biological Roles Beyond Initial Findings

Initial research into the biological activities of this compound has revealed intriguing properties, primarily focusing on cytotoxicity and antibacterial effects. This compound has demonstrated cytotoxic effects against certain cancer cell lines, including human lung adenocarcinoma (A549) and human prostate cancer (PC3) cells chim.it. It also showed cytotoxicity toward human non-small lung carcinoma NSCLC-N6 cells dokumen.pub. Furthermore, the methyl ester of this compound, isolated from Agelas ceylonica, exhibited moderate antibacterial activity against B. subtilis researchgate.net.

Interestingly, a C-4 debromo-analogue of this compound was found to be slightly more active than the natural product against cancer cells in some studies chim.it. While these initial findings highlight potential therapeutic relevance, deeper elucidation of this compound's fundamental biological roles and mechanisms of action beyond these observed cytotoxic and antibacterial effects represents a key area for future research. Understanding the specific molecular targets and pathways influenced by this compound is essential for assessing its full therapeutic potential and guiding further research.

Table 1 summarizes some of the reported initial biological activities of this compound and a related analogue.

| Compound | Source | Activity | Notes |

| This compound | Acanthella carteri | Cytotoxic | Against A549, PC3, and NSCLC-N6 cells chim.itdokumen.pub |

| This compound methyl ester | Agelas ceylonica | Moderately antibacterial | Against B. subtilis researchgate.net |

| C-4 debromo-analogue of this compound | Synthetic | Slightly more active than this compound (cytotoxic) | Against cancer cells chim.it |

Q & A

Table 1: Key Criteria for Evaluating Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.